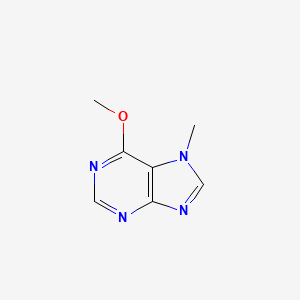![molecular formula C10H8N2 B11917728 2,4-Dihydroindeno[1,2-c]pyrazole CAS No. 150433-24-2](/img/structure/B11917728.png)
2,4-Dihydroindeno[1,2-c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroindeno[1,2-c]pyrazole is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities. This compound belongs to the class of indeno-fused pyrazoles, which are known for their wide range of pharmacological properties, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroindeno[1,2-c]pyrazole typically involves the reaction of arylhydrazones with ninhydrin (indene-1,2,3-trione) in acetonitrile at room temperature. This reaction produces various bioactive indeno[1,2-c]pyrazol-4(1H)-one analogues . Another method involves the Knoevenagel condensation, which is used to synthesize 1,4-dihydroindeno[1,2-c]pyrazole linked oxindole conjugates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis has been reported for similar compounds, which can enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 2,4-Dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indeno[1,2-c]pyrazole-4,5-diones, while reduction can yield dihydro derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2,4-Dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit EGFR tyrosine kinase, leading to the induction of apoptosis in cancer cells . Additionally, it can interact with the active site of the BRAF protein, which is involved in cell growth and proliferation .
類似化合物との比較
2,4-Dihydroindeno[1,2-c]pyrazole can be compared with other indeno-fused pyrazoles and similar heterocyclic compounds:
Indeno[1,2-c]pyrazolones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Tricyclic Pyrazoles: These compounds, such as those used as cannabinoid receptor modulators, have different pharmacological profiles and applications.
1,4-Dihydroindeno[1,2-c]pyrazole linked oxindole conjugates: These compounds have shown significant antiproliferative activity against various cancer cell lines.
特性
CAS番号 |
150433-24-2 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC名 |
1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12) |
InChIキー |
DGYDIEIMGSEYDK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)

![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)




![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)


![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)

